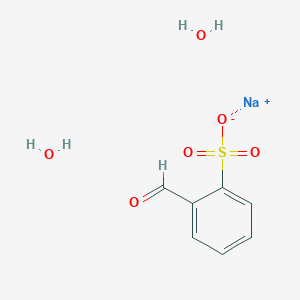

2-Formylbenzenesulfonic acid

Description

Properties

IUPAC Name |

2-formylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHKMWMIKILKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046983 | |

| Record name | 2-Formylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-25-8 | |

| Record name | 2-Formylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Formylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-formylbenzenesulphonate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FORMYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6N0M32U65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Formylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-formylbenzenesulfonic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structure, physical and chemical properties, reactivity, and key experimental protocols, with a focus on data-driven insights and practical applications.

Core Chemical Properties

This compound, also known as o-sulfobenzaldehyde, is an aromatic organic compound featuring both a formyl (-CHO) and a sulfonic acid (-SO₃H) functional group attached to a benzene (B151609) ring at ortho positions.[1] This dual functionality imparts a unique combination of reactivity and physical properties, making it a versatile intermediate in chemical synthesis.[2] The presence of the strongly acidic sulfonic acid group significantly influences its solubility and reactivity.[1][3]

Physical Properties

This compound is typically a white to light yellow solid at room temperature and is often handled as a crystalline material.[1][2] It is soluble in water, a characteristic attributed to the polar sulfonic acid group which can engage in hydrogen bonding.[2] It also exhibits solubility in polar organic solvents like ethanol (B145695) and methanol.[2] Much of the available quantitative data pertains to its sodium salt, which is a white to beige crystalline powder.[4]

Table 1: Physical and Chemical Properties of this compound and its Sodium Salt

| Property | This compound | This compound Sodium Salt |

| Molecular Formula | C₇H₆O₄S[1][5] | C₇H₅NaO₄S[6] |

| Molecular Weight | 186.19 g/mol [2][5] | 208.17 g/mol [6] |

| Appearance | White to light yellow solid[1] | White to beige crystalline powder[4] |

| Melting Point | 110 °C (often cited, may be for a hydrate)[2] | >300 °C[7] |

| Boiling Point | 256 °C (predicted)[2] | Decomposes |

| Density | 1.475 g/cm³[2] | ~1.5 g/cm³ (predicted for the free acid) |

| Solubility in Water | Soluble[2] | Freely soluble[7] |

| Acidity (pKa) | Strongly acidic (specific value not readily available) | - |

| CAS Number | 91-25-8[1][5] | 1008-72-6[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives. While detailed spectra for the free acid are not widely published, data for its more common sodium salt are available.

-

¹³C NMR: The ¹³C NMR spectrum of the sodium salt in DMSO-d₆ provides characteristic peaks for the aromatic carbons and the carbonyl carbon of the aldehyde group.

-

¹H NMR: The ¹H NMR spectrum of the sodium salt shows distinct signals for the aromatic protons and the aldehyde proton.

-

IR Spectroscopy: The infrared spectrum reveals characteristic absorption bands for the S=O stretching of the sulfonate group, the C=O stretching of the aldehyde, and the aromatic C-H and C=C bonds.[8]

-

Mass Spectrometry: Mass spectral data for the free acid shows a precursor adduct of [M-H]⁻ at approximately 185 m/z in negative ion mode ESI-MS.[5]

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by the interplay of its two functional groups.

-

Acidity: The sulfonic acid group is strongly acidic, making the compound a proton donor in aqueous solutions and influencing the pH of reaction mixtures.[2]

-

Reactions of the Formyl Group: The aldehyde group is susceptible to nucleophilic attack and participates in a variety of reactions, including:

-

Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines), a reaction fundamental to the synthesis of various dyes and organic molecules.[3]

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid.

-

Reduction: The aldehyde can be reduced to a primary alcohol.

-

-

Reactions of the Sulfonic Acid Group: The sulfonic acid group can be converted into other functional groups such as sulfonyl chlorides, sulfonamides, and sulfonate esters. It is also a good leaving group in certain nucleophilic aromatic substitution reactions.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, with the positions of substitution directed by the existing formyl and sulfonic acid groups.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively documented in peer-reviewed literature, with many methods described in patents and often focusing on the sodium salt. Below are generalized procedures based on available information.

Synthesis of this compound Sodium Salt

A common industrial method involves the sulfonation of o-chlorobenzaldehyde.[4] A laboratory-adaptable version of this synthesis is outlined below.

Objective: To synthesize this compound sodium salt from o-chlorobenzaldehyde.

Materials:

-

o-Chlorobenzaldehyde

-

Sodium sulfite (B76179) (Na₂SO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅)

-

A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)[3]

-

Water

-

Hydrochloric acid (for acidification to the free acid, if desired)

Procedure:

-

In a reaction vessel, a mixture of o-chlorobenzaldehyde, a phase-transfer catalyst, and water is prepared.[9]

-

The mixture is heated to a specified temperature (e.g., 55-65°C).[9]

-

A solution of sodium sulfite or metabisulfite is added gradually to the reaction mixture.[9]

-

The reaction is maintained at an elevated temperature (e.g., up to 170°C in some industrial processes, though milder conditions are possible with a catalyst) for several hours to facilitate the sulfonation reaction.[10]

-

Upon completion, the reaction mixture is cooled, which may lead to the precipitation of the sodium salt.

-

The crude product can be isolated by filtration.

-

To obtain the free acid, the sodium salt can be dissolved in water and acidified with a strong acid like HCl, followed by isolation of the precipitated this compound.

Purification

Purification of this compound can be achieved through several methods, depending on the impurities present.

-

Recrystallization: For the free acid, recrystallization from a suitable solvent can be employed. For the sodium salt, recrystallization from a small volume of hot water is effective.

-

Salting Out: The sodium salt can be precipitated from an aqueous solution by the addition of a high concentration of an inorganic salt, which helps to remove water-soluble impurities.[11]

-

Ion-Exchange Chromatography: This technique is effective for removing ionic impurities and by-products.[11]

Applications in Research and Development

This compound and its sodium salt are primarily utilized as key intermediates in the chemical industry.

-

Dye Synthesis: It serves as a precursor for the synthesis of triphenylmethane (B1682552) dyes and fluorescent whitening agents.[4]

-

Organic Synthesis: Its dual functionality makes it a valuable building block for creating more complex organic molecules.[1]

-

Pharmaceutical and Agrochemical Development: The compound's reactive nature allows for its incorporation into various molecular scaffolds in the development of new pharmaceuticals and agrochemicals.[2][6]

Biological Activity and Signaling Pathways

Despite its utility in chemical synthesis, there is a notable lack of information in the scientific literature regarding the direct biological activity of this compound or its involvement in specific cellular signaling pathways. Its primary role appears to be that of a synthetic intermediate rather than a biologically active molecule. Toxicological studies are also not extensively reported, though standard handling precautions for irritating chemicals are advised.[12]

Visualizations

Chemical Structure

Caption: Molecular structure of this compound.

Synthesis Pathway of the Sodium Salt

Caption: Reaction scheme for the synthesis of the sodium salt.

Schiff Base Formation Workflow

Caption: A typical experimental workflow for synthesizing a Schiff base.

References

- 1. CAS 91-25-8: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 3-Formylbenzenesulfonic Acid | High-Purity Reagent [benchchem.com]

- 4. This compound sodium salt | 1008-72-6 [chemicalbook.com]

- 5. This compound | C7H6O4S | CID 7049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 1008-72-6: this compound sodium salt [cymitquimica.com]

- 7. 2-Sulfobenzaldehyde Sodium Salt Online | 2-Sulfobenzaldehyde Sodium Salt Manufacturer and Suppliers [scimplify.com]

- 8. This compound sodium salt(1008-72-6) IR Spectrum [chemicalbook.com]

- 9. CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure - Google Patents [patents.google.com]

- 10. CN104230761A - Novel method for synthesizing this compound sodium salt - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Formylbenzenesulfonic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-formylbenzenesulfonic acid, a versatile organic compound with significant applications in the chemical and pharmaceutical industries. This document details its chemical identifiers, physical and chemical properties, synthesis and purification protocols, and key applications, with a focus on its role as a crucial intermediate.

Chemical Identifiers and Physical Properties

This compound, also known as o-sulfobenzaldehyde, is an aromatic compound containing both a formyl and a sulfonic acid functional group.[1][2] It is typically available as its more stable sodium salt, this compound sodium salt. The key identifiers and physicochemical properties are summarized in the tables below.

Identifiers for this compound

| Identifier | Value |

| CAS Number | 91-25-8 |

| EC Number | 202-053-7 |

| Molecular Formula | C₇H₆O₄S |

| IUPAC Name | This compound |

| Synonyms | o-Sulfobenzaldehyde, Benzaldehyde-2-sulfonic acid, Benzaldehyde-o-sulfonic acid |

Identifiers for this compound Sodium Salt

| Identifier | Value |

| CAS Number | 1008-72-6 |

| EC Number | 213-758-4 |

| Molecular Formula | C₇H₅NaO₄S |

| Synonyms | Sodium 2-formylbenzenesulfonate, 2-Sulfobenzaldehyde sodium salt, Benzaldehyde-2-sulfonic acid sodium salt |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 186.19 g/mol (Acid), 208.17 g/mol (Sodium Salt) |

| Appearance | White to light yellow crystalline powder (Sodium Salt)[3] |

| Melting Point | >300 °C (Sodium Salt) |

| Solubility | Soluble in water, ethanol, and methanol.[1] The sodium salt is readily soluble in water.[4] |

| Stability | The sodium salt is moderately stable under standard conditions but may react with strong oxidizing agents.[4] |

Synthesis and Purification

The industrial synthesis of this compound sodium salt is primarily achieved through the sulfonation of o-chlorobenzaldehyde. A novel one-step method has been developed to simplify the production process.[5]

Experimental Protocol for the Synthesis of this compound Sodium Salt

This protocol is based on the method described in patent CN104230761A.[5]

Materials:

-

o-chlorobenzaldehyde

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Polyethylene glycol (PEG) (e.g., PEG-600, PEG-1000) as a surfactant catalyst

-

Water

Procedure:

-

In an autoclave, combine o-chlorobenzaldehyde, sodium sulfite, the surfactant catalyst, and water in a specific mass ratio (e.g., 1:1.12:0.04:4 of o-chlorobenzaldehyde:Na₂SO₃:PEG-600:Water).

-

Heat the mixture to 170°C and maintain this temperature for 10 hours to carry out the sulfonation reaction.

-

After the reaction is complete, cool the mixture to 95°C.

-

Transfer the synthetic material to a still kettle for vacuum distillation to remove unreacted o-chlorobenzaldehyde.

-

Filter the hot solution to remove mechanical impurities and salts.

-

Cool the filtrate to room temperature to allow for crystallization of the product.

-

Isolate the crystals of this compound sodium salt by centrifugation.

Purification of this compound Sodium Salt

Purification of the synthesized product is crucial for its use in subsequent applications. Recrystallization is a common and effective method.[3]

Experimental Protocol for Recrystallization:

-

Dissolve the crude this compound sodium salt in a minimal amount of boiling ethanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

The purification process can also be achieved by recrystallization from a small volume of water.[3]

Applications

This compound and its sodium salt are valuable intermediates in the synthesis of a variety of organic compounds, particularly dyes and fluorescent whitening agents.[3][6]

Synthesis of Fluorescent Whitening Agents

This compound sodium salt is a primary intermediate for the synthesis of the fluorescent whitening agent CBS (4,4'-bis(2-sulfostyryl)biphenyl disodium (B8443419) salt). Fluorescent whitening agents are widely used in detergents, textiles, and paper to enhance whiteness.[7][8][9]

Synthesis of Triphenylmethane (B1682552) Dyes

This compound also serves as a key precursor in the production of triphenylmethane dyes, which are known for their vibrant colors and are used in various applications, including textiles and printing inks.[10][11][12]

Other Applications

The reactivity of the formyl and sulfonic acid groups makes this compound a versatile building block in organic synthesis.[1][2] It can participate in condensation reactions to form carbon-carbon bonds, a fundamental process in the synthesis of more complex molecules.[1] Its acidic nature also allows it to act as a catalyst in certain reactions.[2] Furthermore, it has been used as a precursor in the synthesis of compounds for agrochemical and pharmaceutical research.[4][6]

Visualizing Workflows and Relationships

Synthesis Workflow of this compound Sodium Salt

The following diagram illustrates the key steps in the one-pot synthesis of this compound sodium salt.

Caption: One-pot synthesis workflow for this compound sodium salt.

Applications of this compound

This diagram shows the role of this compound as a key intermediate in the synthesis of various downstream products.

Caption: Applications of this compound as a chemical intermediate.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 91-25-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound sodium salt | 1008-72-6 [chemicalbook.com]

- 4. CAS 1008-72-6: this compound sodium salt [cymitquimica.com]

- 5. CN104230761A - Novel method for synthesizing this compound sodium salt - Google Patents [patents.google.com]

- 6. This compound Sodium Salt | 1008-72-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. OPTICAL BRIGHTENER CBS-X - Ataman Kimya [atamanchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. WO1996000221A1 - Optical brightening agents - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. US3046209A - Preparation of triphenylmethane dyes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-Formylbenzenesulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-formylbenzenesulfonic acid and its sodium salt. Due to its dual functional groups—a sulfonic acid and a formyl group—this compound exhibits a versatile yet complex solubility profile that is critical for its application in organic synthesis, particularly in the pharmaceutical and dye industries.[1][2][3] This document compiles available qualitative and quantitative solubility data, outlines a general experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their laboratory practices.

Core Concepts in Solubility

This compound (also known as 2-sulfobenzaldehyde) is a polar aromatic compound.[4] Its solubility is primarily dictated by the highly polar sulfonic acid group (-SO₃H), which readily engages in hydrogen bonding, and the moderately polar formyl group (-CHO).[1] The general principle of "like dissolves like" is a useful starting point for understanding its behavior; the compound shows a higher affinity for polar solvents.[1] The aromatic benzene (B151609) ring contributes some non-polar character, allowing for limited interaction with less polar substances.[1]

The solubility of this compound is also pH-dependent. The acidic nature of the sulfonic acid group means that in alkaline solutions, it can deprotonate to form a sulfonate salt, which generally leads to increased aqueous solubility.[1]

Data Presentation: Solubility Profile

The following tables summarize the known solubility data for this compound and its more commonly documented sodium salt. It is important to note that while qualitative descriptors are available for the acid in several organic solvents, specific quantitative data is sparse in publicly accessible literature.

Table 1: Solubility of this compound

| Solvent | Formula | Type | Solubility | Citation |

| Water | H₂O | Polar Protic | Soluble | [1][4] |

| Methanol | CH₃OH | Polar Protic | Exhibits solubility | [1] |

| Ethanol | C₂H₅OH | Polar Protic | Exhibits solubility | [1] |

| Non-polar Solvents | - | Non-polar | Generally low solubility | [1] |

Table 2: Solubility of this compound Sodium Salt

| Solvent | Formula | Type | Solubility | Citation |

| Water | H₂O | Polar Protic | 1 g / 10 mL | [5] |

| Hot Water | H₂O | Polar Protic | Soluble | [6] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble (especially when boiling) | [7][8] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble (inferred from use as a reaction solvent) | [9] |

| Alkali | - | Aqueous Basic | Soluble | [6] |

Experimental Protocols: Determining Solubility

The following is a generalized methodology for determining the solubility of a compound like this compound in a given organic solvent. This protocol is based on standard laboratory techniques for qualitative and semi-quantitative solubility assessment.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a specific organic solvent at a defined concentration and temperature.

Materials:

-

This compound (solid)

-

Test solvent (e.g., methanol, ethanol, acetone, toluene, dichloromethane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

-

Spatula

-

Litmus (B1172312) paper or pH meter (for aqueous solutions)

Procedure:

-

Preparation: a. Ensure all glassware is clean and dry to prevent contamination. b. Measure a precise amount of the solvent (e.g., 1.0 mL) and add it to a test tube. c. Weigh a specific mass of this compound (e.g., 25 mg). The ratio of solute to solvent should be standardized for comparison across different solvents.

-

Solubility Test: a. Add the weighed this compound to the test tube containing the solvent. b. Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 60 seconds). c. Visually inspect the solution. Observe if the solid has completely dissolved. The absence of any visible solid particles indicates solubility at that concentration. d. If the solid has not completely dissolved, continue to agitate in small increments and observe.

-

Classification: a. Soluble: The entire solid dissolves, resulting in a clear solution. b. Partially Soluble: A portion of the solid dissolves, but some solid particles remain undissolved even after vigorous and sustained agitation. c. Insoluble: The solid does not appear to dissolve at all, and the solvent remains clear with the solid settled at the bottom or suspended.

-

pH Check (for Aqueous and Protic Solvents): a. If the solvent is water or an alcohol, test the resulting solution with litmus paper or a pH meter to observe the acidic nature of the compound.

-

Reporting: a. Record the results meticulously, noting the solvent used, the mass of the solute, the volume of the solvent, the temperature of the experiment, and the observed solubility classification.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility class of an organic compound, adapted for this compound.

Caption: Workflow for solubility classification of an organic compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 1008-72-6: this compound sodium salt [cymitquimica.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. CAS 91-25-8: this compound | CymitQuimica [cymitquimica.com]

- 5. 2-甲酰苯磺酸 钠盐 ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound sodium salt | 1008-72-6 [chemicalbook.com]

- 8. 2-苯甲醛磺酸 钠盐 水合物 technical grade, 75% | Sigma-Aldrich [sigmaaldrich.com]

- 9. jk-sci.com [jk-sci.com]

Spectroscopic Analysis of 2-Formylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-formylbenzenesulfonic acid and its sodium salt, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to facilitate the replication and validation of these findings in a laboratory setting.

Spectroscopic Data

The spectroscopic data for this compound and its more commonly analyzed sodium salt are summarized below. This information is crucial for the structural elucidation and quality control of this important organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The data presented here is for the sodium salt of this compound, analyzed in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound Sodium Salt

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.9 | Multiplet | 1H | Aromatic proton |

| ~7.7 | Multiplet | 1H | Aromatic proton |

| ~7.6 | Multiplet | 2H | Aromatic protons |

Note: The chemical shifts for the aromatic protons are approximate and may exhibit complex splitting patterns due to ortho, meta, and para coupling.

Table 2: ¹³C NMR Spectroscopic Data for this compound Sodium Salt [1][2]

| Chemical Shift (ppm) | Assignment |

| ~192 | Aldehyde carbon (-CHO) |

| ~145 | Aromatic carbon (C-SO₃Na) |

| ~138 | Aromatic carbon (C-CHO) |

| ~134 | Aromatic carbon (CH) |

| ~131 | Aromatic carbon (CH) |

| ~130 | Aromatic carbon (CH) |

| ~128 | Aromatic carbon (CH) |

Note: Assignments are based on typical chemical shifts for substituted benzene (B151609) rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to the sodium salt of this compound, typically analyzed as a solid sample.

Table 3: Key IR Absorption Bands for this compound Sodium Salt

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C Bending |

| ~1200, ~1040 | Strong | Sulfonate (SO₃⁻) Symmetric and Asymmetric Stretch |

| ~690 | Strong | C-S Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The following data was obtained for the free acid form of this compound using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QFT) mass spectrometry in negative ion mode.[3]

Table 4: Mass Spectrometry Data for this compound [3]

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 184.9914 | [M-H]⁻ | Precursor Ion (deprotonated molecule) |

| 156.9965 | [M-H-CO]⁻ | Fragment ion (loss of carbon monoxide) |

| 121.0295 | [C₆H₅O₂S]⁻ | Fragment ion |

| 93.0346 | [C₆H₅O]⁻ | Fragment ion (phenoxy radical anion) |

| 79.9570 | [SO₃]⁻ | Fragment ion (sulfur trioxide radical anion) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound and its sodium salt.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound sodium salt.

Materials:

-

This compound sodium salt

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

5 mm NMR tubes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz)[2]

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound sodium salt and dissolve it in approximately 0.7 mL of DMSO-d6 in a clean, dry vial.

-

Homogenization: Gently vortex the mixture until the sample is completely dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound sodium salt.

Materials:

-

This compound sodium salt

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture.

-

In an agate mortar, grind a small amount (1-2 mg) of this compound sodium salt to a fine powder.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

LC-MS (Liquid Chromatography-Mass Spectrometry)

Objective: To determine the mass-to-charge ratio and fragmentation pattern of this compound.

Materials:

-

This compound

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (optional, for mobile phase modification)

-

LC-MS system (e.g., Q Exactive Orbitrap) equipped with an electrospray ionization (ESI) source[3]

-

C18 reverse-phase HPLC column (e.g., Acquity BEH C18, 1.7 µm, 2.1x150mm)[3]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent mixture, such as 50:50 methanol/water.

-

Chromatographic Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

The mobile phase can consist of a gradient of water and methanol, potentially with a small amount of formic acid to aid ionization.

-

Inject the sample onto the column and perform a gradient elution to separate the analyte from any impurities.

-

-

Mass Spectrometric Detection:

-

Set the ESI source to negative ion mode.

-

Optimize the source parameters (e.g., spray voltage, capillary temperature) for the analyte.

-

Acquire mass spectra over a relevant m/z range (e.g., 50-500).

-

Perform tandem MS (MS/MS) by selecting the precursor ion ([M-H]⁻ at m/z 184.9914) and subjecting it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.[3]

-

-

Data Analysis: Analyze the resulting mass spectra to identify the precursor ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Synthesis of 2-Formylbenzenesulfonic Acid from o-Chlorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-formylbenzenesulfonic acid and its sodium salt from o-chlorobenzaldehyde. The primary industrial method involves a nucleophilic aromatic substitution reaction where the chlorine atom is replaced by a sulfonate group. This document details the prevalent experimental protocols, summarizes key quantitative data, and illustrates the reaction pathways and experimental workflows.

Overview of Synthetic Pathways

The conversion of o-chlorobenzaldehyde to this compound is a significant industrial reaction, as the product is a key intermediate in the synthesis of various compounds, including fluorescent whitening agents and triphenylmethane (B1682552) dyes[1][2]. The most common approach is the direct sulfonation of o-chlorobenzaldehyde with a sulfite (B76179) salt at elevated temperatures, often under pressure and in the presence of a catalyst. Variations in the sulfonating agent, catalyst, and reaction conditions have been developed to optimize yield and process safety.

Two primary methods are detailed in this guide:

-

High-Temperature Sulfonation with Sodium Sulfite: This is a widely used industrial method that typically employs a catalyst, such as an iodide salt or a phase-transfer catalyst, and requires high temperatures and pressures[1][2][3].

-

Atmospheric Pressure Sulfonation with Sodium Metabisulfite (B1197395): This method offers the advantage of operating under milder conditions (lower temperature and atmospheric pressure) by using a phase-transfer catalyst[4].

A related but distinct process is the sulfonation of o-chlorobenzaldehyde using fuming sulfuric acid, which yields 2-chlorobenzaldehyde-5-sulfonic acid, an isomer of the target compound, and is used in different synthetic pathways, such as the preparation of Isosulfan Blue[5].

Reaction Mechanisms and Workflows

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the formyl group activates the ortho-positioned chlorine atom for substitution by the sulfite or bisulfite ion.

Caption: Overall reaction pathway for the synthesis and a key side reaction.

The general experimental workflow involves charging the reactants into a suitable vessel, executing the reaction under controlled conditions, and then proceeding with product isolation and purification.

Caption: A generalized experimental workflow for the synthesis.

Experimental Protocols

High-Temperature Sulfonation with Sodium Sulfite and Surfactant Catalyst

This protocol is adapted from a patented industrial process for the one-step synthesis of sodium 2-formylbenzenesulfonate[2][3]. It utilizes a surfactant, such as polyethylene (B3416737) glycol (PEG), as a phase-transfer catalyst.

Materials:

-

o-Chlorobenzaldehyde

-

Sodium Sulfite (Na₂SO₃)

-

Polyethylene Glycol (e.g., PEG-1000)

-

Water (H₂O)

-

Autoclave (pressure reactor)

-

Distillation apparatus

-

Filtration equipment

Procedure:

-

Charge the autoclave with o-chlorobenzaldehyde, sodium sulfite, PEG-1000, and water. A typical mass ratio is approximately 1:1.2:0.04:4 (o-chlorobenzaldehyde:Na₂SO₃:PEG:H₂O)[2].

-

Seal the autoclave and begin heating the mixture to 170°C while stirring[2][3]. The reaction is typically incubated at this temperature for 10 hours[2][3].

-

After the incubation period, cool the reaction mixture to approximately 95°C and vent any pressure ("blowing")[2][3].

-

Transfer the resulting slurry to a distillation kettle.

-

Perform a vacuum distillation to remove approximately half the water, which also helps to remove unreacted o-chlorobenzaldehyde[2][3].

-

Filter the hot, concentrated mixture to remove insoluble impurities.

-

Allow the filtrate to cool to room temperature to induce crystallization of the sodium 2-formylbenzenesulfonate product[2][3].

-

Isolate the crystals by filtration (e.g., centrifugation) and dry to obtain the final product[2][3].

Atmospheric Pressure Sulfonation with Sodium Metabisulfite

This method, adapted from patent literature, avoids the need for high-pressure equipment by using a different sulfonating agent and a phase-transfer catalyst at a lower temperature[4].

Materials:

-

o-Chlorobenzaldehyde

-

Sodium Metabisulfite (Na₂S₂O₅)

-

Tert-butylamine (B42293) salt or Quaternary ammonium (B1175870) salt (Phase-Transfer Catalyst)

-

Water (H₂O)

-

Hydrochloric Acid (HCl) for acidification (optional, to produce the free acid)

-

Three-necked flask with reflux condenser, stirrer, and dropping funnel

-

Filtration equipment

-

Ethanol (B145695) for recrystallization

Procedure:

-

To a three-necked flask, add o-chlorobenzaldehyde, the phase-transfer catalyst (e.g., tert-butylamine sulfate), and water. The mass ratio of o-chlorobenzaldehyde to catalyst is typically 1:0.02-0.08, and the mass ratio of o-chlorobenzaldehyde to water is 1:2-4[4].

-

Preheat the mixture to 55-65°C with stirring[4].

-

Prepare a 30-40% aqueous solution of sodium metabisulfite. The molar ratio of o-chlorobenzaldehyde to sodium metabisulfite should be 1:1.05-1.15[4].

-

Add the sodium metabisulfite solution dropwise to the reaction mixture over approximately 30 minutes[4].

-

Maintain the reaction temperature at about 70°C for 8-16 hours with continuous stirring[4]. The completion of the reaction is indicated by the formation of a pale yellow liquid[4].

-

Isolation of the Sodium Salt: Cool the reaction mixture to induce crystallization. Filter the mixture, wash the solid with a small amount of cold water, and dry to obtain the crude sodium salt.

-

Isolation of the Free Acid: Transfer the final reaction solution to a beaker. Carefully add dilute hydrochloric acid to adjust the pH to 1.0. Let the solution stand to cool and crystallize. Filter the mixture and dry the crude product[4].

-

Purification: Recrystallize the crude product (either the salt or the free acid) from absolute ethanol to obtain the purified product[4].

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods.

| Parameter | Method 3.1 (High-Temp)[2][3] | Method 3.2 (Atmospheric)[4] |

| Starting Material | o-Chlorobenzaldehyde | o-Chlorobenzaldehyde |

| Sulfonating Agent | Sodium Sulfite (Na₂SO₃) | Sodium Metabisulfite (Na₂S₂O₅) |

| Catalyst | PEG (e.g., PEG-200 to PEG-2000) | Tert-butylamine salt or Quaternary ammonium salt |

| Solvent | Water | Water |

| Reagent Ratio | o-CBA:Na₂SO₃ ≈ 1:1.1-1.2 (mass) | o-CBA:Na₂S₂O₅ = 1:1.05-1.15 (molar) |

| Temperature | 170°C | 55-70°C |

| Pressure | High Pressure (Autoclave) | Atmospheric Pressure |

| Reaction Time | ~10 hours | 8-16 hours |

| Reported Yield | ~75-80% (calculated from examples) | 79.3% (for the free acid) |

| Product Form | Sodium Salt | Sodium Salt or Free Acid |

Product Characterization

The final product, this compound or its sodium salt, is typically a white to beige crystalline powder[1].

-

IUPAC Name: this compound[6]

-

Molecular Formula (Acid): C₇H₆O₄S[6]

-

Molecular Weight (Acid): 186.19 g/mol [6]

-

Solubility (Sodium Salt): Soluble in water[7].

-

Purification: Can be purified by recrystallization from water or ethanol[1][4].

Safety and Handling Considerations

-

o-Chlorobenzaldehyde: Irritant to skin, eyes, and the respiratory tract. It is also moisture and light-sensitive[8].

-

Sodium Sulfite/Metabisulfite: May cause respiratory irritation.

-

High-Pressure Reactions: Operations involving autoclaves must be conducted with appropriate safety precautions and equipment designed to handle high pressures and temperatures.

-

Acid/Base Handling: Use appropriate personal protective equipment (PPE) when handling fuming sulfuric acid or adjusting pH with hydrochloric acid.

This guide provides a detailed framework for the synthesis of this compound. Researchers should consult the primary literature and safety data sheets (SDS) for all reagents before conducting any experimental work.

References

- 1. This compound sodium salt | 1008-72-6 [chemicalbook.com]

- 2. CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid - Google Patents [patents.google.com]

- 3. CN104230761A - Novel method for synthesizing this compound sodium salt - Google Patents [patents.google.com]

- 4. CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure - Google Patents [patents.google.com]

- 5. US9353050B2 - Process for preparation of isosulfan blue - Google Patents [patents.google.com]

- 6. This compound | C7H6O4S | CID 7049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound = 95.0 T 1008-72-6 [sigmaaldrich.com]

- 8. 2-CHLOROBENZALDEHYDE - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to 2-Formylbenzenesulfonic Acid Sodium Salt: Properties, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formylbenzenesulfonic acid sodium salt (CAS No. 1008-72-6), also known as sodium 2-sulfobenzaldehyde, is a versatile bifunctional organic compound featuring both an aldehyde and a sulfonic acid group. This unique structure makes it a valuable intermediate in the synthesis of a wide range of commercially significant chemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its primary applications in the manufacturing of optical brighteners, triphenylmethane (B1682552) dyes, and functionalized polymers. Furthermore, its use as a substrate in mycological research is explored. All quantitative data is summarized for clarity, and key experimental methodologies are presented in detail.

Chemical and Physical Properties

This compound sodium salt is a white to light beige crystalline powder. Its sodium sulfonate group confers high water solubility, a critical property for many of its industrial applications.[1]

| Property | Value | Reference(s) |

| CAS Number | 1008-72-6 | [1][2] |

| Molecular Formula | C₇H₅NaO₄S | [2] |

| Molecular Weight | 208.17 g/mol | [2] |

| Appearance | White to beige crystalline powder | [3][4] |

| Solubility | Soluble in water (1 g/10 mL) | [1] |

| Purity | ≥95.0% (Titration) | [1] |

| Storage | Store in a dry, cool, well-ventilated place. Air sensitive. | [4] |

Toxicological Data

Toxicological information is crucial for safe handling and for assessing the environmental impact of chemical intermediates. The available data indicates moderate acute toxicity.

| Metric | Value | Species | Notes | Reference(s) |

| Oral LD50 | > 2000 mg/kg | (Not specified) | Based on ATE (Acute Toxicity Estimate) data. | [5] |

| Dermal LD50 | > 2000 mg/kg | (Not specified) | Based on ATE (Acute Toxicity Estimate) data. | [5] |

| Irritation | Irritating to eyes, respiratory system, and skin. | (Not specified) | Can cause inflammation of the skin on contact. | [6] |

Core Applications and Experimental Protocols

The primary utility of this compound sodium salt lies in its role as a precursor and chemical intermediate.[4][7] Its aldehyde group serves as a reactive site for condensation and alkylation reactions, while the sulfonate group imparts water solubility to the final products.

Synthesis of Fluorescent Whitening Agents (FWAs)

This compound sodium salt is a key building block for stilbene-based optical brighteners, most notably Fluorescent Whitening Agent CBS-X (C.I. 351; CAS No. 27344-41-8).[3][4] FWAs function by absorbing UV light and re-emitting it as blue light, making fabrics and paper appear whiter. The synthesis involves a double Horner-Wadsworth-Emmons or a related olefination reaction to form the characteristic distyrylbiphenyl (B371695) structure.

Caption: Proposed synthesis pathway for FWA CBS-X.

Experimental Protocol: Synthesis of FWA CBS-X (Conceptual)

This protocol is based on the principles of the Horner-Wadsworth-Emmons reaction and patent literature. Exact conditions may vary.

-

Phosphonate Ylide Formation: In a reaction vessel under an inert atmosphere, a biphenyl-4,4'-bis(methylene)-bis(phosphonate ester) is dissolved in a dry aprotic solvent such as N,N-Dimethylformamide (DMF).

-

A strong base (e.g., sodium methoxide) is added portion-wise at a controlled temperature (e.g., 0-10 °C) to generate the corresponding phosphonate carbanion (ylide).

-

Condensation: A solution of this compound sodium salt in the same solvent is added dropwise to the ylide solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours) to ensure the completion of the double olefination.

-

Work-up and Isolation: The reaction is quenched by the addition of water. The product, FWA CBS-X, is often insoluble and can be isolated by filtration. Further purification may involve washing with brine and recrystallization to achieve the desired purity.[8]

Synthesis of Triphenylmethane Dyes

The compound serves as the central aldehyde component in the synthesis of certain water-soluble triphenylmethane dyes. These dyes are known for their brilliant colors.[4] The synthesis typically involves the condensation of the aldehyde with two equivalents of an aniline (B41778) derivative to form a colorless "leuco" intermediate, which is subsequently oxidized to the final colored dye.

Caption: General workflow for Triphenylmethane dye synthesis.

Experimental Protocol: Synthesis of 4',4''-bis[N-ethyl-N-sulfobenzylamino]-triphenylmethane-2-sulfonate [1]

This protocol is adapted from U.S. Patent 5,198,558.

-

Leuco Dye Synthesis:

-

To a 250 mL three-necked, round-bottomed flask equipped with a condenser, overhead mechanical stirrer, and temperature control system, add 28.5 g (92.2 mmoles) of N-ethyl-N-(3-sulfobenzyl)aniline and 10.0 g (46.1 mmoles) of 2-sulfobenzaldehyde.

-

Wash the solids into the flask with 69 mL of water.

-

Heat the resulting slurry to 102 °C and maintain for 40 hours.

-

Cool the reaction mixture to 45 °C. The product is the leuco dye intermediate.

-

-

Oxidation:

-

To the cooled leuco dye mixture, add 14.9 g (135.0 mmoles) of phosphoric acid, followed by the portion-wise addition of 12.0 g (135.0 mmoles) of manganese dioxide (MnO₂).

-

The reaction is exothermic; maintain the temperature below 68 °C. Stir the mixture for several hours until the oxidation is complete (monitored by a suitable method like TLC or HPLC).

-

-

Work-up and Isolation:

-

Adjust the pH of the reaction mixture to approximately 7-8 using a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate manganese salts.

-

Filter the mixture to remove the solid precipitate.

-

The resulting aqueous solution contains the triphenylmethane dye. The dye can be isolated by salting out or by other purification techniques like chromatography.

-

Modification of Biopolymers: Chitosan (B1678972) Derivatives

The aldehyde functionality of this compound sodium salt can be used to modify polymers containing primary amine groups, such as chitosan, via reductive amination. This process attaches a benzyl (B1604629) sulfonic acid moiety to the polymer backbone, which can significantly alter its properties, such as improving its water solubility and introducing ion-exchange capabilities for metal sorption.[9]

Experimental Protocol: Synthesis of N-benzyl sulfonated chitosan [9]

This protocol is adapted from Crini G, et al. (1997).

-

Chitosan Dissolution: Dissolve 5g of chitosan in 500 mL of a 0.5% aqueous acetic acid solution with stirring.

-

Solvent Addition: Add 450 mL of methanol (B129727) to the chitosan solution.

-

Reagent Addition: Add an appropriate molar excess of this compound sodium salt to the chitosan solution.

-

Reduction: Slowly add a solution of sodium cyanoborohydride (NaCNBH₃) in a suitable solvent to the reaction mixture. The NaCNBH₃ selectively reduces the intermediate Schiff base to a stable secondary amine linkage.

-

Reaction: Allow the reaction to proceed at room temperature with stirring for 24-48 hours.

-

Isolation and Purification: Precipitate the modified chitosan by adjusting the pH of the solution. The solid product is then collected by filtration, washed extensively with water and organic solvents (e.g., ethanol, acetone) to remove unreacted reagents, and dried under vacuum.

Substrate in Fungal Transformation Studies

In the search for environmentally benign methods of dye production, researchers have investigated the use of whole-cell fungal cultures to transform chemical precursors into colored compounds. This compound sodium salt has been used as a potential precursor in such studies.

Experimental Protocol: Fungal Precursor Transformation Screening [10]

This protocol is based on the methodology described by Polak J, et al. (2010).

-

Culture Preparation: Prepare agar (B569324) plates with a suitable growth medium (e.g., Potato Dextrose Agar). Inoculate the center of each plate with a mycelial plug of the fungal strain to be tested (e.g., Trametes versicolor).

-

Precursor Application: After sufficient mycelial growth (e.g., 7 days), apply a sterile solution of this compound sodium salt (e.g., 10 µL of a 100 mM solution) to the edge of the fungal colony.

-

Incubation and Observation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-30 °C) and observe daily for the formation of colored zones around the point of application, which would indicate enzymatic transformation.

-

Results: In the cited study, this compound sodium salt was among the precursors that were not oxidized or transformed into colored products by the tested fungal strains, suggesting it is not a suitable substrate for the laccase or other oxidative enzymes produced by these fungi under the tested conditions.[10]

Other Potential Applications

-

Agrochemical Synthesis: It has been suggested that this compound sodium salt can be used to provide aromatic intermediates in the synthesis of fungicides like difenoconazole, potentially to enhance stability or efficacy.[2] However, this does not appear to be a primary or widely documented synthetic route.

-

Polymer Chemistry: The compound has been used in the addition-condensation of pyrrole (B145914) and other aldehydes to create reactive, water-soluble, narrow-band-gap polymers.[1]

Conclusion

This compound sodium salt is a chemical intermediate of significant industrial importance. Its value is derived from its bifunctional nature, which allows it to act as a bridge between aromatic precursors and final products, conferring water solubility and providing a reactive aldehyde handle for further chemical elaboration. Its primary, well-documented uses are in the synthesis of high-performance fluorescent whitening agents and brilliant triphenylmethane dyes. Its application in modifying biopolymers like chitosan highlights its utility in material science for creating functional materials with novel properties. While its direct role in drug development is not established, its use in the broader field of organic synthesis makes it a compound of interest for researchers in diverse areas of chemical and materials science.

References

- 1. US5198558A - Process for the preparation of triphenylmethane dyes - Google Patents [patents.google.com]

- 2. This compound Sodium Salt | 1008-72-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. CN104230761A - Novel method for synthesizing this compound sodium salt - Google Patents [patents.google.com]

- 4. This compound sodium salt | 1008-72-6 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. CN102126991A - Preparation method of 4,4-bis(2-sulfostyryl)-1,1-biphenyl - Google Patents [patents.google.com]

- 9. US4864024A - Leuco dyes - Google Patents [patents.google.com]

- 10. EP0038999B1 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Stability and Degradation of o-Formylbenzenesulfonic Acid

Disclaimer: Limited direct experimental data on the stability and degradation of o-formylbenzenesulfonic acid is publicly available. This guide is constructed based on the fundamental chemical principles of its functional groups (aldehyde and sulfonic acid), information on related aromatic sulfonic acids, and established methodologies for forced degradation studies. The degradation pathways, quantitative data, and experimental protocols described herein are predictive and intended to serve as a comprehensive theoretical framework for researchers, scientists, and drug development professionals.

Introduction

o-Formylbenzenesulfonic acid (also known as 2-formylbenzenesulfonic acid or benzaldehyde-2-sulfonic acid) is a bifunctional organic molecule featuring both an aldehyde and a sulfonic acid group attached to a benzene (B151609) ring.[1] This unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. Understanding the stability and degradation profile of o-formylbenzenesulfonic acid is critical for ensuring the quality, safety, and efficacy of products derived from it, as well as for defining appropriate storage conditions and shelf-life.

This technical guide provides a detailed overview of the predicted stability of o-formylbenzenesulfonic acid under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It outlines potential degradation pathways, identifies likely degradation products, and presents detailed, albeit hypothetical, experimental protocols for conducting forced degradation studies.

Predicted Stability Profile

The stability of o-formylbenzenesulfonic acid is influenced by the reactivity of its aldehyde and sulfonic acid functionalities. The electron-withdrawing nature of both groups can influence the reactivity of the aromatic ring. The sodium salt of o-formylbenzenesulfonic acid is generally considered stable under normal storage conditions, though it is noted to be incompatible with strong oxidizing agents.[2][3][4]

Predicted Hydrolytic Degradation

Hydrolysis is a key degradation pathway for many organic molecules. For o-formylbenzenesulfonic acid, the sulfonic acid group is generally stable to hydrolysis under typical conditions, but the C-S bond can be cleaved under forcing conditions (high temperature and pressure).[5][6] The aldehyde group is generally stable to hydrolysis but can be a target for other reactions in aqueous media.

Table 1: Predicted Hydrolytic Degradation of o-Formylbenzenesulfonic Acid

| Condition | Temperature (°C) | Time (hours) | Predicted Degradation (%) | Predicted Major Degradation Products |

| 0.1 M HCl | 80 | 24 | < 5% | Benzaldehyde (B42025) (from desulfonation) |

| Water (pH ~7) | 80 | 24 | < 2% | Minimal degradation expected |

| 0.1 M NaOH | 80 | 24 | 5 - 15% | 2-Sulfobenzoic acid (via Cannizzaro-type reaction and oxidation), Benzaldehyde |

Predicted Oxidative Degradation

The aldehyde group is susceptible to oxidation, which can be a primary degradation pathway. Strong oxidizing agents are expected to readily convert the formyl group to a carboxylic acid.

Table 2: Predicted Oxidative Degradation of o-Formylbenzenesulfonic Acid

| Condition | Temperature (°C) | Time (hours) | Predicted Degradation (%) | Predicted Major Degradation Products |

| 3% H₂O₂ | 25 | 24 | 10 - 25% | 2-Sulfobenzoic acid |

| 10% H₂O₂ | 25 | 24 | > 50% | 2-Sulfobenzoic acid, potential ring hydroxylation products |

Predicted Photodegradation

Aromatic compounds can be susceptible to photodegradation. For aromatic sulfonic acids, photodegradation can lead to desulfonation and cleavage of the aromatic ring.[7][8]

Table 3: Predicted Photodegradation of o-Formylbenzenesulfonic Acid

| Condition | Duration | Predicted Degradation (%) | Predicted Major Degradation Products |

| ICH Q1B Option 2 (UV/Vis light) | 7 days | 5 - 20% | Benzaldehyde, 2-hydroxybenzaldehyde, ring-opened products |

Predicted Thermal Degradation

Thermal stress can lead to the decomposition of o-formylbenzenesulfonic acid. Desulfonation is a known thermal degradation pathway for benzenesulfonic acids, typically occurring at elevated temperatures.[5][9]

Table 4: Predicted Thermal Degradation of o-Formylbenzenesulfonic Acid (Solid State)

| Condition | Temperature (°C) | Time (hours) | Predicted Degradation (%) | Predicted Major Degradation Products |

| Dry Heat | 105 | 72 | < 10% | Benzaldehyde, Diphenyl sulfone derivatives |

| Dry Heat | 200 | 24 | > 20% | Benzaldehyde, Benzene, Sulfur oxides |

Predicted Degradation Pathways

Based on the reactivity of the functional groups, the following degradation pathways are proposed for o-formylbenzenesulfonic acid.

Hydrolytic Degradation Pathway

Under harsh acidic or high-temperature aqueous conditions, desulfonation may occur, leading to the formation of benzaldehyde. In alkaline conditions, a Cannizzaro-type disproportionation of the aldehyde is possible, followed by oxidation to the corresponding carboxylic acid.

Predicted hydrolytic degradation pathways of o-formylbenzenesulfonic acid.

Oxidative Degradation Pathway

The primary oxidative degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 2-sulfobenzoic acid. Under stronger oxidative conditions, hydroxylation of the aromatic ring could also occur.

Predicted oxidative degradation pathway of o-formylbenzenesulfonic acid.

Photodegradation Pathway

Photodegradation is predicted to proceed via two main routes: desulfonation to yield benzaldehyde and photochemically induced oxidation or rearrangement of the formyl group, potentially leading to ring-opened products.

Predicted photodegradation pathways of o-formylbenzenesulfonic acid.

Proposed Experimental Protocols for Forced Degradation Studies

The following protocols are proposed for conducting a comprehensive forced degradation study of o-formylbenzenesulfonic acid. These protocols are based on general guidelines for such studies.[10][11][12][13][14]

General Procedure

A stock solution of o-formylbenzenesulfonic acid (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or a mixture of water and acetonitrile). Aliquots of this stock solution are then subjected to the stress conditions outlined below. A control sample, protected from the stressor, should be analyzed alongside the stressed samples.

Hydrolytic Degradation

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution at 80°C for 24 hours.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat the solution at 80°C for 8 hours.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Heat the solution at 80°C for 24 hours.

Oxidative Degradation

-

Mix equal volumes of the stock solution and a 6% solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

Photodegradation

-

Expose a solution of o-formylbenzenesulfonic acid in a photostability chamber according to ICH Q1B guidelines (Option 2), ensuring exposure to both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

Thermal Degradation

-

Place a solid sample of o-formylbenzenesulfonic acid in a temperature-controlled oven at 105°C for 72 hours.

Sample Analysis

All samples (stressed and control) should be analyzed by a stability-indicating analytical method, such as Ultra-Performance Liquid Chromatography (UPLC) with a photodiode array (PDA) detector.[15][16][17][18] The method should be capable of separating the parent compound from all potential degradation products. Mass spectrometry (LC-MS) should be used to identify and characterize the degradation products.[19][20][21][22]

Proposed experimental workflow for a forced degradation study.

Conclusion

This technical guide provides a predictive overview of the stability and degradation of o-formylbenzenesulfonic acid. Based on its chemical structure, the primary degradation pathways are anticipated to be oxidation of the aldehyde group to a carboxylic acid and desulfonation under harsh hydrolytic or thermal conditions. Photodegradation may also lead to desulfonation and ring cleavage.

It is imperative that the theoretical predictions outlined in this document are confirmed through rigorous experimental forced degradation studies. The proposed experimental protocols provide a solid foundation for such investigations. The development and validation of a stability-indicating analytical method are crucial for accurately assessing the stability of o-formylbenzenesulfonic acid and for ensuring the quality and safety of related products. Further research in this area will be invaluable to the chemical and pharmaceutical industries that utilize this important building block.

References

- 1. CAS 91-25-8: this compound | CymitQuimica [cymitquimica.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.es [fishersci.es]

- 4. CAS 1008-72-6: this compound sodium salt [cymitquimica.com]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [scholarworks.brandeis.edu]

- 10. ajpsonline.com [ajpsonline.com]

- 11. asianjpr.com [asianjpr.com]

- 12. biomedres.us [biomedres.us]

- 13. medcraveonline.com [medcraveonline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. saudijournals.com [saudijournals.com]

- 17. stability-indicating uplc method: Topics by Science.gov [science.gov]

- 18. Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico appro… [ouci.dntb.gov.ua]

- 21. iajps.com [iajps.com]

- 22. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential: Novel Applications of 2-Formylbenzenesulfonic Acid

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Formylbenzenesulfonic acid, a bifunctional aromatic compound, has long been utilized as a key intermediate in the synthesis of dyes and optical brighteners. However, its unique combination of a reactive aldehyde group and a strongly acidic sulfonic acid moiety presents a wealth of opportunities for novel applications in materials science, catalysis, and drug development. This technical guide explores emerging uses of this compound and its derivatives, providing detailed experimental protocols, quantitative data, and conceptual frameworks to inspire further research and innovation.

Core Properties of this compound

This compound is a white to light yellow solid that is soluble in water.[1] Its reactivity stems from its two functional groups: the formyl group (-CHO) and the sulfonic acid group (-SO3H).[2] The aldehyde group is a versatile handle for condensation reactions, forming Schiff bases with amines and participating in various carbon-carbon bond-forming reactions.[2] The sulfonic acid group imparts high water solubility and acidity, making the molecule and its derivatives useful in aqueous systems and as acid catalysts.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆O₄S | [5] |

| Molecular Weight | 186.19 g/mol | [5] |

| Appearance | White to light yellow solid | [1] |

| Solubility | Soluble in water | [1] |

| CAS Number | 91-25-8 | [5] |

Novel Application 1: Synthesis of N-Benzyl Sulfonated Chitosan (B1678972) for Heavy Metal Ion Sorption

The modification of biopolymers to enhance their functionality is a burgeoning field of materials science. This compound sodium salt can be used to functionalize chitosan, a readily available biopolymer, creating a potent adsorbent for heavy metal ions in acidic solutions. The aldehyde group of this compound reacts with the primary amine groups of chitosan to form an N-benzyl sulfonated derivative. This introduces sulfonic acid groups onto the chitosan backbone, which act as effective binding sites for metal cations.

Experimental Protocol: Synthesis of N-Benzyl Sulfonated Chitosan

This protocol is adapted from the work of Crini et al.

-

Dissolution of Chitosan: Dissolve 5.0 g of chitosan in 500 mL of a 0.5% aqueous acetic acid solution with stirring.

-

Addition of Methanol: To the chitosan solution, add 450 mL of methanol.

-

Introduction of Reducing Agent: Add 10.0 g of sodium cyanoborohydride to the solution under vigorous stirring.

-

Addition of this compound Sodium Salt: After 3 minutes, add a solution of this compound sodium salt (dissolved in 150 mL of methanol) to the reaction mixture. A white precipitate should appear within a few minutes.

-

Reaction: Continue stirring the mixture for 4 hours at ambient temperature.

-

Isolation and Washing: Filter the precipitate and wash it successively with 3 L of distilled water and 1 L of acetone.

-

Drying: Dry the product overnight at 40°C to obtain a light brown powder.

Quantitative Data: Metal Ion Sorption

The resulting N-benzyl sulfonated chitosan derivative exhibits significant sorption capacity for various heavy metal ions, particularly trivalent cations, in acidic conditions (pH=2).

Table 2: Sorption of Metal Ions by N-Benzyl Sulfonated Chitosan at pH=2

| Metal Ion | Initial Concentration (ppm) | Final Concentration (ppm) | % Sorption |

| Fe³⁺ | 5.0 | 4.05 | 19% |

| Cr³⁺ | 5.0 | 3.84 | 23.2% |

Data adapted from Crini et al.

Novel Application 2: Synthesis of Schiff Base Derivatives with Potential Antimicrobial Activity

The formation of Schiff bases through the condensation of an aldehyde with a primary amine is a robust and versatile reaction. This compound can be reacted with various amino-containing heterocyclic compounds, such as aminothiazoles, to generate novel Schiff base derivatives. The resulting compounds, incorporating both a sulfonamide-like moiety and an imine linkage, are promising candidates for antimicrobial agents. While parent sulfa drugs often show limited antifungal activity, their Schiff base derivatives have demonstrated promising results against pathogenic Candida species, including multidrug-resistant strains.[6]

Experimental Protocol: General Synthesis of Schiff Bases from this compound

This is a generalized protocol that can be adapted for various amino-containing starting materials.

-

Reactant Mixture: In a round-bottom flask, combine equimolar amounts of this compound and the desired amino-heterocycle.

-

Solvent and Catalyst: Add ethanol (B145695) as the solvent and a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

-

Characterization: Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Novel Application 3: Acid Catalyst for the Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are a class of compounds with a wide range of pharmacological activities. This reaction is typically acid-catalyzed. The sulfonic acid group of this compound makes it a suitable candidate as a Brønsted acid catalyst for this transformation. Its organic nature may enhance its solubility in the reaction medium compared to some inorganic acid catalysts.

Experimental Protocol: Biginelli Reaction using this compound as a Catalyst

This protocol is a representative procedure for the Biginelli reaction.

-

Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol).

-

Catalyst Addition: Add a catalytic amount of this compound (e.g., 10 mol%).

-

Reaction Conditions: Heat the mixture under solvent-free conditions at 80-100°C for the appropriate time (typically 1-3 hours), or reflux in a solvent like ethanol. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. Add cold water and stir.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water and ethanol, and then recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Table 3: Representative Yields for Biginelli Reaction with Various Catalysts

| Catalyst | Yield (%) | Reference |

| Ce(C₁₂H₂₅SO₃)₃ | 83 | [7] |

| SiO₂-CuCl₂ | (Good to excellent) | [7] |

| Triethylammonium acetate | up to 92 | [7] |

Note: While a specific example using this compound was not found, the yields presented for other acidic catalysts suggest the potential for high efficiency.

Other Potential Novel Applications

-

Precursor for Fungal Dye Synthesis: this compound sodium salt can serve as a precursor for the synthesis of stable and non-toxic dyes through biotransformation using fungal strains.[8] Fungal laccases can oxidize phenolic and non-phenolic precursors, leading to the formation of colored products. While a detailed protocol for this compound is not yet established, the general methodology involves incubating the precursor with a liquid culture of a suitable fungal strain (e.g., Trametes versicolor) and monitoring the color formation.[8]

-

Intermediate in Agrochemical Synthesis: There are indications that this compound sodium salt can be used in the synthesis of fungicides like difenoconazole (B1670550) by providing aromatic intermediates that may enhance the efficacy or stability of the final compound.[1] However, the precise reaction pathways and benefits require further elucidation.

Conclusion

This compound is a versatile and reactive molecule with significant potential beyond its traditional applications. The novel uses outlined in this guide—as a functionalizing agent for biopolymers, a precursor for potentially bioactive Schiff bases, and an acid catalyst in multicomponent reactions—highlight the exciting research avenues that this compound offers. The detailed protocols and conceptual diagrams provided herein are intended to serve as a starting point for researchers and drug development professionals to explore and unlock the full potential of this valuable chemical building block.

References

- 1. This compound Sodium Salt | 1008-72-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Difenoconazole (Ref: CGA 169374) [sitem.herts.ac.uk]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. CAS 91-25-8: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C7H6O4S | CID 7049 - PubChem [pubchem.ncbi.nlm.nih.gov]